8-(环己基氨基)-7-(2-羟乙基)-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Physical and Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, density, refractive index, and spectral properties .科学研究应用
抗抑郁特性
一项研究合成了一种与 8-(环己基氨基)-7-(2-羟乙基)-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮密切相关的化合物,证明了其抗抑郁活性,特别是在 1.6 mg/kg 的剂量下 (Феркат Адельзянович Халиуллин et al., 2017)。这表明在治疗抑郁症方面有潜在的应用。
结构分析
对结构相似的化合物“8-苄基氨基-7-{2-羟基-3-[4-(2-羟乙基)-1-哌嗪基]丙基}茶碱”的研究描述了其分子几何构型及其取代基团的构象,提供了对其活性的结构基础的见解 (Z. Karczmarzyk et al., 1995)。
心血管活性
另一项研究调查了 8-烷基氨基嘌呤的新衍生物的心血管作用,包括心电图、抗心律失常和降压活性。这项研究突出了这些化合物在开发心血管疗法中的潜力 (G. Chłoń-Rzepa et al., 2004)。
细胞分裂素衍生的 CDK 抑制剂
细胞周期蛋白依赖性激酶 (cdk) 在细胞分裂中起着至关重要的作用,使其成为癌症治疗的靶点。一项关于细胞分裂素衍生的 cdk 抑制剂(包括“奥洛莫星”及其类似物)的研究表明,它们对 p34cdc2/cyclin B 激酶有很强的抑制作用,表明它们具有作为抗有丝分裂和抗肿瘤药物的潜力 (L. Havlícek et al., 1997)。
反应研究
探索嘌呤衍生物与各种试剂反应的研究为合成具有潜在生物活性的新化合物提供了见解。这些研究有助于对嘌呤化学及其在药物开发中的应用的理解 (A. Kremzer et al., 1981)。
作用机制
安全和危害
属性
IUPAC Name |
8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-18-11-10(12(21)17-14(18)22)19(7-8-20)13(16-11)15-9-5-3-2-4-6-9/h9,20H,2-8H2,1H3,(H,15,16)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWNBYBFNOSCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-09-1 |
Source
|
Record name | 8-(CYCLOHEXYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。